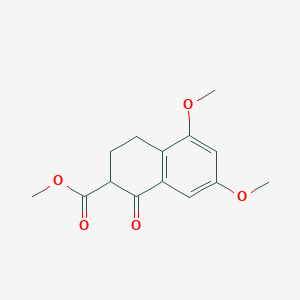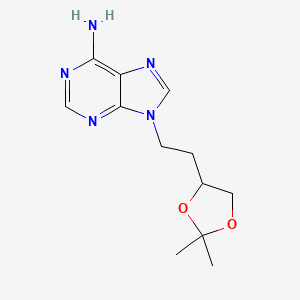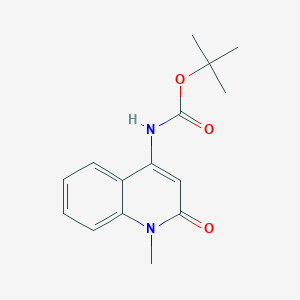
Methyl 5,7-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5,7-diméthoxy-1-oxo-1,2,3,4-tétrahydronaphtalène-2-carboxylate de méthyle est un composé chimique de formule moléculaire C14H16O5. Il s'agit d'un dérivé du naphtalène, caractérisé par la présence de groupes méthoxy et d'un ester carboxylate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5,7-diméthoxy-1-oxo-1,2,3,4-tétrahydronaphtalène-2-carboxylate de méthyle implique généralement la réaction de dérivés appropriés du naphtalène avec des agents méthoxy et estérifiant. Une méthode courante utilise la 5,7-diméthoxy-1-tétralone comme matière première, qui subit une estérification avec du méthanol en présence d'un catalyseur acide pour former le composé souhaité .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des procédés d'estérification à grande échelle, utilisant des réacteurs à flux continu pour assurer une production efficace et cohérente. Les conditions de réaction sont optimisées pour obtenir des rendements et une pureté élevés, souvent en utilisant des catalyseurs tels que l'acide sulfurique ou l'acide p-toluènesulfonique.
Analyse Des Réactions Chimiques
Types de réactions
Le 5,7-diméthoxy-1-oxo-1,2,3,4-tétrahydronaphtalène-2-carboxylate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones correspondantes ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe carbonyle en un groupe hydroxyle, formant des dérivés alcooliques.
Substitution : Les groupes méthoxy peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium aluminium (LiAlH4) sont généralement utilisés.
Substitution : Des nucléophiles comme le méthylate de sodium (NaOMe) ou le tert-butylate de potassium (KOtBu) peuvent être utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des alcools. Les réactions de substitution peuvent introduire divers groupes fonctionnels, conduisant à une large gamme de dérivés.
Applications de la recherche scientifique
Le 5,7-diméthoxy-1-oxo-1,2,3,4-tétrahydronaphtalène-2-carboxylate de méthyle présente plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes et comme matière première pour la préparation de divers dérivés.
Biologie : Les dérivés du composé peuvent présenter une activité biologique, ce qui en fait un candidat pour la découverte et le développement de médicaments.
Industrie : Il peut être utilisé dans la production de produits chimiques et de matériaux spécialisés présentant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme par lequel le 5,7-diméthoxy-1-oxo-1,2,3,4-tétrahydronaphtalène-2-carboxylate de méthyle exerce ses effets dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets physiologiques. Les voies impliquées peuvent inclure la transduction du signal, les processus métaboliques et la régulation de l'expression génique.
Applications De Recherche Scientifique
Methyl 5,7-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Methyl 5,7-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-oxo-1,2,3,4-tétrahydronaphtalène-2-carboxylate de méthyle
- 1-oxo-2-méthyl-6,7-diméthoxy-1,2-dihydroisoquinoléine
- 6,7-diméthoxy-1-méthyl-2-oxo-1,2-dihydroquinoxaline-3-ylpropionohydrazide
Unicité
Le 5,7-diméthoxy-1-oxo-1,2,3,4-tétrahydronaphtalène-2-carboxylate de méthyle est unique en raison de son schéma de substitution spécifique sur le cycle naphtalène, qui confère des propriétés chimiques et physiques distinctes. Cette unicité le rend précieux pour des applications spécifiques où d'autres composés similaires peuvent ne pas convenir.
Propriétés
Formule moléculaire |
C14H16O5 |
|---|---|
Poids moléculaire |
264.27 g/mol |
Nom IUPAC |
methyl 5,7-dimethoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate |
InChI |
InChI=1S/C14H16O5/c1-17-8-6-11-9(12(7-8)18-2)4-5-10(13(11)15)14(16)19-3/h6-7,10H,4-5H2,1-3H3 |
Clé InChI |
BVCHMEZFKVBCRF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(CCC(C2=O)C(=O)OC)C(=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11850435.png)

![5-(Cyclopropylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11850444.png)


![benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11850477.png)
![tert-Butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11850480.png)




![3-(1H-Indol-4-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B11850529.png)
![2-(3-Allyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11850532.png)

